4A3-SC8 Ionizable Lipid: A Technical Guide for Advanced Drug Delivery
4A3-SC8 Ionizable Lipid: A Technical Guide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4A3-SC8 is a novel, dendrimer-based ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of a wide range of nucleic acid-based therapeutics.[1][2][3][4][5] Its unique chemical structure facilitates high encapsulation efficiency, potent in vivo performance, and a favorable safety profile, making it a subject of intense research and development in the field of drug delivery. This technical guide provides a comprehensive overview of 4A3-SC8, including its synthesis, formulation into LNPs, physicochemical characterization, and its mechanism of action for effective intracellular delivery.
Physicochemical Properties
4A3-SC8 is distinguished by its dendrimeric core and ionizable headgroup, which has a pKa of 6.66.[1] This pKa value is crucial for its function; the lipid is positively charged at the acidic pH of LNP formulation, allowing for efficient encapsulation of negatively charged nucleic acids. Upon entering the physiological environment with a neutral pH, the lipid becomes nearly neutral, reducing potential toxicity. In the acidic environment of the endosome, it regains its positive charge, which is essential for endosomal escape.
| Property | Value | Reference |
| Chemical Name | 4A3-SC8 | [6] |
| CAS Number | 1857340-78-3 | [1] |
| Molecular Formula | C75H139N3O16S4 | [2] |
| Molecular Weight | 1467.2 g/mol | [2] |
| pKa | 6.66 | [1] |
Synthesis of 4A3-SC8
The synthesis of 4A3-SC8 is a multi-step process that involves the conjugation of a 4A3 amine core with SC8 alkyl branches. This is achieved through sequential aza- and sulfa-Michael additions using an asymmetric and degradable monomer, 2-(acryloyloxy)ethyl methacrylate (B99206) (AEMA). A detailed, step-by-step protocol for the synthesis of 4A3-SC8 has been published and is a critical resource for researchers looking to produce this lipid.
Experimental Protocol: Synthesis of 4A3-SC8
A comprehensive, multi-day protocol for the synthesis of 4A3-SC8 is detailed in the publication "Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery" by Wang et al. in Nature Protocols.[1][5] The synthesis generally involves the following key stages:
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Synthesis of the AEMA monomer: This initial step creates the building block for the dendrimer arms.
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Synthesis of the 4A3 amine core: This step produces the central scaffold of the lipid.
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Conjugation of AEMA to the 4A3 core: This is achieved through aza-Michael addition reactions.
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Addition of the SC8 alkyl chains: The final step involves the sulfa-Michael addition of octanethiol to complete the 4A3-SC8 structure.
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Purification: The final product is purified using column chromatography to ensure high purity for formulation.
Researchers are directed to the aforementioned publication for the precise, step-by-step methodology, including reagent quantities, reaction conditions, and purification techniques.
Formulation of 4A3-SC8 Lipid Nanoparticles
4A3-SC8 is a key component in multi-component LNP formulations. These formulations typically consist of the ionizable lipid, a helper phospholipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid to provide stability and control particle size. The molar ratios of these components can be adjusted to optimize the LNPs for specific applications and target tissues.
LNP Formulation Compositions
| Formulation Type | Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Additional Component (SORT) | Molar Ratio | Target Organ | Reference |
| 4-Component LNP | 4A3-SC8 | DOPE | Cholesterol | DMG-PEG2000 | - | 23.8 / 23.8 / 47.6 / 4.8 | Liver (base) | [1] |
| 5-Component SORT LNP | 4A3-SC8 | DOPE | Cholesterol | DMG-PEG2000 | DODAP (20 mol%) | Base ratio + 20% DODAP | Liver | [1] |
| 5-Component SORT LNP | 4A3-SC8 | DOPE | Cholesterol | DMG-PEG2000 | DOTAP (50 mol%) | Base ratio + 50% DOTAP | Lungs | [1][7] |
| 5-Component SORT LNP | 4A3-SC8 | DOPE | Cholesterol | DMG-PEG2000 | 18PA (10 mol%) | Base ratio + 10% 18PA | Spleen | [1] |
| Theranostic LNP | 4A3-SC8 | DOPE | Cholesterol | PEG2k5d | - | 15 / 15 / 30 / 2 | Tumor |
Experimental Protocol: LNP Formulation
Several methods can be used to formulate 4A3-SC8 LNPs, including manual mixing, vortexing, and microfluidics. The choice of method can influence the resulting particle size and polydispersity.
Rapid Hand Mixing Method: [8]
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Prepare Lipid Stock Solution: Dissolve 4A3-SC8, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.
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Prepare Nucleic Acid Solution: Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3.0).
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Mixing: Rapidly mix the ethanol-lipid solution with the aqueous nucleic acid solution at a defined volume ratio (e.g., 1:3).
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Incubation: Allow the mixture to incubate at room temperature for a specified time (e.g., 15 minutes) to facilitate LNP assembly.
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Purification/Buffer Exchange: For in vivo applications, purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS) using methods such as dialysis or tangential flow filtration.
Characterization of 4A3-SC8 LNPs
Thorough characterization of 4A3-SC8 LNPs is essential to ensure quality, consistency, and optimal performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.
LNP Characterization Data
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 4A3-SC8 & PEG2k5c | ~138 | 0.102 | -1.0 | >90% (inferred) | |
| 4-Component LNP (various phospholipids) | 80-120 | <0.2 | -2 to -4 | >80% | [8] |
Experimental Protocols: LNP Characterization
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Particle Size and PDI: [8]
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Instrumentation: Dynamic Light Scattering (DLS), e.g., Malvern Zetasizer.
-
Sample Preparation: Dilute a small aliquot of the LNP formulation in an appropriate buffer.
-
Measurement: Perform the DLS measurement according to the instrument's protocol. The instrument calculates the hydrodynamic diameter (size) and the PDI, which indicates the size distribution homogeneity.
-
-
Zeta Potential: [8]
-
Instrumentation: Laser Doppler Velocimetry, typically integrated into DLS instruments.
-
Sample Preparation: Dilute the LNP formulation in a low ionic strength buffer (e.g., 1x PBS).
-
Measurement: The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. This provides an indication of the surface charge of the LNPs.
-
-
Encapsulation Efficiency: [8]
-
Assay: RiboGreen assay (or a similar nucleic acid quantification assay).
-
Procedure: a. Measure the total amount of nucleic acid in a sample of the LNP formulation after disrupting the nanoparticles with a surfactant (e.g., Triton X-100). b. Measure the amount of unencapsulated (free) nucleic acid in an intact sample of the LNP formulation. This can be done by separating the LNPs from the surrounding medium (e.g., via spin columns) or by using a dye that only fluoresces upon binding to free nucleic acid. c. Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.
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Mechanism of Action and In Vivo Performance
The efficacy of 4A3-SC8 LNPs is largely attributed to their ability to efficiently escape the endosome and release their nucleic acid payload into the cytoplasm.
Endosomal Escape Signaling Pathway
The proposed mechanism for the endosomal escape of 4A3-SC8 LNPs involves a unique interaction with the endosomal membrane. Upon endocytosis, the LNP is trafficked into the endosome, where the pH decreases. This acidic environment protonates the 4A3-SC8 lipid, leading to a positive charge. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, causing membrane disruption and the formation of pores. It is hypothesized that the biodegradable nature of 4A3-SC8, due to its ester and thioether linkages, results in the formation of reparable "endosomal holes."[2] This allows for the release of the nucleic acid cargo into the cytoplasm without causing significant cellular toxicity or triggering a strong inflammatory response.[2][3]
Caption: Proposed mechanism of 4A3-SC8 LNP endosomal escape.
In Vivo Efficacy
4A3-SC8 containing LNPs have demonstrated high levels of in vivo efficacy for the delivery of mRNA. Studies have shown that these LNPs can mediate robust protein expression in target tissues, particularly the liver.[9] Furthermore, the use of 4A3-SC8 in SORT LNP formulations has enabled targeted delivery to other organs, including the lungs and spleen, by the inclusion of specific SORT lipids. This tunability of biodistribution is a significant advantage for the development of targeted therapies. For instance, the introduction of a citronellol-tailed lipid (4A3-Cit) into a 4A3-SC8 LNP formulation resulted in an 18-fold increase in protein expression in the liver.[10]
Experimental Workflows
LNP Formulation and Characterization Workflow
The general workflow for producing and characterizing 4A3-SC8 LNPs involves a series of sequential steps, from the preparation of stock solutions to the final analysis of the nanoparticle suspension.
Caption: General workflow for 4A3-SC8 LNP formulation and characterization.
In Vivo Evaluation Workflow
Following successful formulation and characterization, the in vivo performance of 4A3-SC8 LNPs is assessed, typically in animal models. This workflow involves administration of the LNPs and subsequent analysis of biodistribution and therapeutic efficacy.
Caption: Workflow for the in vivo evaluation of 4A3-SC8 LNPs.
Conclusion
The 4A3-SC8 ionizable lipid represents a significant advancement in the field of nucleic acid delivery. Its unique dendrimeric structure and favorable physicochemical properties enable the formulation of highly effective and well-tolerated lipid nanoparticles. The ability to tune the biodistribution of 4A3-SC8 LNPs through the incorporation of SORT molecules further expands their therapeutic potential. This technical guide provides a foundational understanding of 4A3-SC8, offering researchers and drug developers the necessary information to leverage this promising technology for the creation of next-generation genetic medicines. The detailed protocols and compiled data herein serve as a valuable resource for the synthesis, formulation, and evaluation of 4A3-SC8-based delivery systems.
References
- 1. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery | Springer Nature Experiments [experiments.springernature.com]
- 6. 4A3-SC8|Ionizable Lipid for LNP [dcchemicals.com]
- 7. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
